molecular formula C19H23N3O2S B2756151 4-(tert-butyl)-3-(3-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide CAS No. 2320574-78-3

4-(tert-butyl)-3-(3-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide

Cat. No. B2756151
CAS RN: 2320574-78-3
M. Wt: 357.47
InChI Key: DWLWSRKLHPJNLG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tert-butyl group, a cyanophenyl group, a cyclopropyl group, and a thiomorpholine group. Each of these groups contributes to the overall properties of the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The tert-butyl group, for example, is often introduced using tert-butyl chloride in a substitution reaction .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups. The tert-butyl group is bulky and could influence the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of the compound would depend on the functional groups present. For example, the cyanophenyl group could undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present .

Scientific Research Applications

Synthesis and Material Applications

Polymer Synthesis and Properties : Compounds with tert-butyl groups have been explored for synthesizing novel polyamides with high thermal stability and solvent resistance, showcasing applications in material science and engineering. For instance, polyamides synthesized from dicarboxylic acid with tert-butyl and other aromatic units exhibit noncrystalline structures, high glass transition temperatures, and are capable of forming transparent, flexible films (S. Hsiao et al., 2000).

Medicinal Chemistry and Drug Design

Asymmetric Synthesis of Amines : The versatility of tert-butyl and cyclopropyl groups in the asymmetric synthesis of amines has been demonstrated. These functional groups have been used as intermediates in synthesizing a wide range of enantioenriched amines, highlighting their importance in developing pharmaceuticals and bioactive molecules (J. Ellman et al., 2002).

Organic Synthesis Methodologies

Cyclopropane Functionalization : Research on cyclopropanecarboxylates, including those with tert-butyl groups, focuses on their synthesis and reactions. These studies are foundational for developing new synthetic pathways and molecules with potential applications in drug discovery and development (G. Haufe et al., 2002).

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it’s a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose an inhalation risk .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or developing methods for its synthesis .

properties

IUPAC Name

4-tert-butyl-3-(3-cyanophenyl)-N-cyclopropyl-5-oxothiomorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-19(2,3)22-15(23)11-25-17(18(24)21-14-7-8-14)16(22)13-6-4-5-12(9-13)10-20/h4-6,9,14,16-17H,7-8,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLWSRKLHPJNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(C(SCC1=O)C(=O)NC2CC2)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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